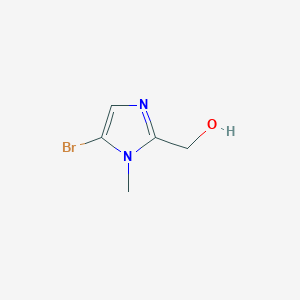

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Description

BenchChem offers high-quality (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-4(6)2-7-5(8)3-9/h2,9H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNDYMLJDLCBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634218 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861362-06-3 | |

| Record name | (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Bromination of 1-Methylimidazole

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the regioselective bromination of 1-methylimidazole, a critical transformation in the synthesis of valuable building blocks for pharmaceutical and materials science applications. The document elucidates the underlying mechanistic principles governing regioselectivity, offering a detailed analysis of the electronic and steric factors that direct bromination to the C2, C4, or C5 positions. Field-proven, step-by-step protocols for achieving selective bromination at each position are presented, supported by data-driven insights and troubleshooting strategies. This guide is intended to serve as a practical and authoritative resource for researchers, chemists, and professionals in drug development, enabling the efficient and controlled synthesis of specifically brominated 1-methylimidazole isomers.

Introduction: The Significance of Brominated 1-Methylimidazoles

1-Methylimidazole and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of biologically active molecules and functional materials. The introduction of a bromine atom onto the imidazole ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This functionalization is pivotal in the construction of complex molecular architectures with tailored biological activities.

The specific position of the bromine atom on the 1-methylimidazole ring profoundly influences the physicochemical and pharmacological properties of the resulting compounds. Consequently, the ability to control the regioselectivity of bromination is of paramount importance in synthetic chemistry and drug discovery. This guide will explore the methodologies to selectively introduce a bromine atom at the C2, C4, and C5 positions of 1-methylimidazole.

Mechanistic Underpinnings of Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the 1-methylimidazole ring is governed by a combination of electronic and steric factors. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electronic Effects: The nitrogen atom at position 3 (N3) is pyridine-like and deactivating, while the nitrogen atom at position 1 (N1), bearing a methyl group, is pyrrole-like and activating. The resonance structures of 1-methylimidazole show that the highest electron density is located at the C5 position, followed by the C4 and then the C2 position. Therefore, from a purely electronic standpoint, electrophilic attack is most favored at C5.

Steric Effects: The methyl group at the N1 position exerts a steric hindrance that can influence the approach of the electrophile, particularly for bulky brominating agents. This effect is most pronounced at the adjacent C2 position.

Reaction Conditions: The choice of brominating agent, solvent, temperature, and the presence of catalysts or additives can significantly impact the regiochemical outcome of the reaction. Milder, more selective brominating agents are often employed to achieve high regioselectivity.

The interplay of these factors allows for the targeted bromination of 1-methylimidazole at each of its distinct carbon positions.

Strategic Approaches to Regioselective Bromination

The following sections provide detailed protocols and the rationale behind the selective bromination at the C2, C4, and C5 positions of 1-methylimidazole.

3.1. Selective Bromination at the C2 Position

Direct electrophilic bromination at the C2 position of 1-methylimidazole is challenging due to its lower electron density compared to the C4 and C5 positions.[1][2] Therefore, indirect methods are typically employed. One effective strategy involves a lithiation-bromination sequence.

This protocol is adapted from a procedure described for the synthesis of 2-bromo-1,3-dimethylimidazolium salts, which starts from 2-bromo-1-methylimidazole.[3] Another described method utilizes carbon tetrabromide as the bromine source.[4]

Step 1: Lithiation of 1-Methylimidazole

-

To a solution of 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Bromination of the Lithiated Intermediate

-

To the solution of 2-lithio-1-methylimidazole, add a solution of bromine (1.1 eq) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-1-methylimidazole.

Causality of Experimental Choices:

-

Low Temperature (-78 °C): The lithiation step is performed at low temperature to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Anhydrous Conditions: n-Butyllithium is a strong base and will react with any protic sources, including water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of this reaction.

-

Bromine as Electrophile: Bromine serves as the electrophilic source to quench the lithiated intermediate, leading to the formation of the C-Br bond.

3.2. Selective Bromination at the C4(5) Position

The C4 and C5 positions of 1-methylimidazole are electronically similar and often brominate concurrently, leading to a mixture of isomers. However, specific conditions can favor the formation of the 4-bromo isomer.

A scalable synthesis for 4-bromo-1,2-dimethyl-1H-imidazole has been reported, which circumvents the issue of regioisomer formation by starting with 1,2-dimethyl-1H-imidazole.[5] For 1-methylimidazole, controlling the stoichiometry of the brominating agent is key.

Step 1: Monobromination of 1-Methylimidazole

-

Dissolve 1-methylimidazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or bromine.[6][7][8][9]

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product via column chromatography to separate the 4-bromo and 5-bromo isomers.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than elemental bromine, which helps to control the extent of bromination and minimize the formation of di- and tri-brominated products.[6][7][8][9]

-

Controlled Stoichiometry: Using one equivalent of the brominating agent favors monobromination.

-

Chromatographic Separation: Due to the similar reactivity of the C4 and C5 positions, a mixture of isomers is often obtained, necessitating careful purification by column chromatography.

3.3. Selective Bromination at the C5 Position

The C5 position is the most electron-rich and thus the most reactive towards electrophilic substitution.[1]

A copper(I) chloride-mediated protocol has been described for the synthesis of a 5-bromo-1-methyl-1H-imidazole derivative.[10] A more direct approach for the parent compound is as follows.

Step 1: Bromination of 1-Methylimidazole

-

Dissolve 1-methylimidazole (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.0 eq) to the solution.[11]

-

The reaction can be initiated with a radical initiator like AIBN or by exposure to UV light if a radical mechanism is desired, though electrophilic substitution is more common for this substrate. For electrophilic substitution, the reaction can be carried out at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction by washing with aqueous sodium thiosulfate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by crystallization or column chromatography.

Causality of Experimental Choices:

-

Solvent Choice: The choice of solvent can influence the selectivity. Less polar solvents can sometimes favor substitution at the most nucleophilic site.

-

N-Bromosuccinimide (NBS): As a reliable source of electrophilic bromine, NBS allows for a controlled reaction.[11]

Data Presentation: Comparative Summary of Bromination Methods

| Target Isomer | Method | Key Reagents | Typical Yield (%) | Key Considerations |

| 2-Bromo-1-methylimidazole | Lithiation-Bromination | n-BuLi, Br₂ | 60-70 | Requires strictly anhydrous conditions and low temperatures. |

| 4-Bromo-1-methylimidazole | Electrophilic Substitution | NBS or Br₂ (1 eq) | Variable | Often produces a mixture with the 5-bromo isomer, requiring careful purification. |

| 5-Bromo-1-methylimidazole | Electrophilic Substitution | NBS (1 eq) | 70-85 | Generally the major product in electrophilic bromination due to higher electron density at C5. |

Visualization of Reaction Pathways

5.1. General Mechanism of Electrophilic Bromination

Caption: General mechanism of electrophilic bromination of 1-methylimidazole.

5.2. Workflow for the Synthesis of 2-Bromo-1-methylimidazole

Caption: Experimental workflow for the synthesis of 2-bromo-1-methylimidazole.

Conclusion

The regioselective bromination of 1-methylimidazole is a highly controllable process that can be directed to the C2, C4, or C5 positions by careful selection of reagents and reaction conditions. Understanding the underlying electronic and steric influences is crucial for developing robust and efficient synthetic protocols. This guide provides the foundational knowledge and practical methodologies to enable researchers to confidently and selectively synthesize the desired brominated 1-methylimidazole isomers, thereby facilitating advancements in medicinal chemistry and materials science.

References

-

Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. II. Aqueous Bromination of Imidazole, 1-Methylimidazole and 2-Methylimidazole. Australian Journal of Chemistry, 27(11), 2331-2342. [Link]

-

Laus, G., Kahlenberg, V., & Wurst, K. (2018). Synthesis and crystal structures of 2-bromo-1,3-dimethylimidazolium iodides. Acta Crystallographica Section E: Crystallographic Communications, 74(3), 323-327. [Link]

-

Reddy, T. J., et al. (2007). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Organic Process Research & Development, 11(1), 91-94. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Chem Eazy. (n.d.). Characteristic Reactions of Imidazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 [chemicalbook.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Welcome to the technical support center for the synthesis of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your yield.

Introduction: The Synthetic Challenge

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a valuable building block in medicinal chemistry, often used in the synthesis of pharmacologically active compounds.[1] The imidazole core is a key feature in many biologically active molecules.[2][3][4] The synthesis of this particular substituted imidazole, however, can be challenging, often suffering from low yields and the formation of side products. This guide provides a systematic approach to the synthesis, broken down into three key stages, along with troubleshooting advice to help you optimize your experimental outcomes.

Stage 1: Synthesis of 1-methyl-1H-imidazole-2-carbaldehyde

The first crucial step is the formylation of 1-methylimidazole to produce 1-methyl-1H-imidazole-2-carbaldehyde. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.[5][6] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-methylimidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloromethyleneiminium salt, will result in a thick white slurry.

-

Formylation: Dissolve 1-methylimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8). Be cautious as this is an exothermic process and will release CO₂.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methyl-1H-imidazole-2-carbaldehyde as a solid.[7]

Troubleshooting Guide: Stage 1

Q1: My reaction is not proceeding to completion, and I see a lot of starting material left. What could be the issue?

A1:

-

Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all your glassware is flame-dried and that you are using anhydrous solvents. The DMF should be of high quality and stored under an inert atmosphere. If your DMF smells fishy, it may have decomposed to dimethylamine, which can interfere with the reaction.[8]

-

Reagent Quality: The quality of POCl₃ is also critical. Use a fresh bottle or a recently opened one. Old POCl₃ can hydrolyze, reducing its effectiveness.

-

Reaction Temperature: While the initial formation of the Vilsmeier reagent should be done at a low temperature, the formylation step itself may require heating. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C. Monitor the reaction closely by TLC to avoid decomposition.

Q2: I am getting a very low yield after purification. Where could I be losing my product?

A2:

-

Work-up: The product, being an aldehyde, can be somewhat water-soluble. Ensure thorough extraction from the aqueous layer. Using a continuous extraction apparatus can sometimes improve yields for water-soluble products.

-

Purification: 1-methyl-1H-imidazole-2-carbaldehyde can be sensitive to silica gel. To minimize degradation on the column, you can deactivate the silica gel with triethylamine before use. Alternatively, consider other purification methods like distillation under reduced pressure.[9]

Q3: I am observing the formation of multiple byproducts. What are they, and how can I avoid them?

A3:

-

Over-reaction: The imidazole ring is electron-rich and can potentially undergo further reactions if the conditions are too harsh or the reaction time is too long.[2] Stick to the recommended stoichiometry and monitor the reaction progress closely.

-

Side reactions of the Vilsmeier reagent: The Vilsmeier reagent can self-condense or react with impurities if not handled correctly. Ensure it is formed at a low temperature and used promptly.

Data Summary: Stage 1

| Parameter | Recommended Value |

| Stoichiometry | 1-methylimidazole:POCl₃:DMF = 1:1.1:3 |

| Temperature | 0 °C for reagent formation, RT to 50 °C for formylation |

| Reaction Time | 2-4 hours |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Purification | Silica gel column chromatography (Hexane/Ethyl Acetate) |

| Expected Yield | 60-80% |

Workflow Diagram: Stage 1

Caption: Vilsmeier-Haack formylation workflow.

Stage 2: Bromination of the Imidazole Ring

The next step is the regioselective bromination of the imidazole ring at the C5 position. The timing of this step is crucial. Brominating the final alcohol product can lead to oxidation of the alcohol. Therefore, it is often more strategic to brominate the 1-methyl-1H-imidazole-2-carbaldehyde intermediate. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose.

Experimental Protocol: Bromination with NBS

Materials:

-

1-methyl-1H-imidazole-2-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in acetonitrile or DCM.

-

Bromination: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. The reaction is typically fast and can be monitored by TLC. Stir for 1-2 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Troubleshooting Guide: Stage 2

Q1: I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity?

A1:

-

Stoichiometry: Carefully control the stoichiometry of NBS. Use no more than 1.05 equivalents. Adding the NBS portion-wise can also help to control the reaction and prevent over-bromination.

-

Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity.

Q2: The reaction is not going to completion. What can I do?

A2:

-

Solvent: The choice of solvent can influence the reaction rate. Acetonitrile is often a good choice. If the reaction is slow in DCM, consider switching to acetonitrile.

-

Catalyst: In some cases, a radical initiator like AIBN can be used with NBS, but this is less common for aromatic bromination and should be approached with caution.

Data Summary: Stage 2

| Parameter | Recommended Value |

| Stoichiometry | Aldehyde:NBS = 1:1.05 |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Solvent | Acetonitrile or DCM |

| Purification | Often used crude, or recrystallization |

| Expected Yield | 85-95% |

Workflow Diagram: Stage 2

Caption: Bromination of the intermediate aldehyde.

Stage 3: Reduction of the Aldehyde to the Alcohol

The final step is the reduction of the 2-carbaldehyde group to a hydroxymethyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

-

5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve the crude 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde (1 equivalent) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the solution. Be cautious as hydrogen gas will be evolved. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

-

Work-up: Quench the reaction by slowly adding water. Remove the bulk of the alcohol solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or flash column chromatography to obtain (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol as a white powder.[1]

Troubleshooting Guide: Stage 3

Q1: My yield is low after the reduction. What are the possible reasons?

A1:

-

Incomplete Reaction: Ensure that you are using a sufficient excess of NaBH₄. The reagent can decompose in protic solvents, so an excess is necessary.

-

Product Solubility: The final alcohol product may have some water solubility. Ensure you perform a thorough extraction.

-

Side Reactions: Although NaBH₄ is mild, prolonged reaction times or elevated temperatures could potentially lead to side reactions.

Q2: I am having difficulty purifying the final product. Any suggestions?

A2:

-

Recrystallization: This is often the best method for obtaining a pure crystalline product. Experiment with different solvent systems (e.g., ethyl acetate/hexane, DCM/hexane).

-

Chromatography: If recrystallization is not effective, column chromatography can be used. The polar nature of the alcohol will require a more polar eluent system compared to the previous steps.

Data Summary: Stage 3

| Parameter | Recommended Value |

| Stoichiometry | Aldehyde:NaBH₄ = 1:1.5 |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Solvent | Methanol or Ethanol |

| Purification | Recrystallization or Column Chromatography |

| Expected Yield | 80-95% |

Workflow Diagram: Stage 3

Caption: Reduction of the bromo-aldehyde.

Frequently Asked Questions (FAQs)

Q: Can I perform the bromination step on 1-methylimidazole first and then do the formylation and reduction?

A: While possible, this route is generally not preferred. The electronic properties of the imidazole ring are altered by the bromine substituent, which can affect the regioselectivity and efficiency of the subsequent Vilsmeier-Haack formylation. The proposed three-stage approach generally offers better control and higher overall yields.

Q: Are there any alternative methods for the formylation step?

A: Yes, other formylation methods exist, such as the Duff reaction or by using formylating agents like triethyl orthoformate. However, the Vilsmeier-Haack reaction is often the most reliable and high-yielding method for electron-rich heterocycles like imidazoles.[5]

Q: What is the overall expected yield for this synthesis?

A: With careful execution of all three stages, an overall yield in the range of 40-60% can be reasonably expected.

Q: How can I confirm the identity and purity of my final product?

A: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of the final product. The melting point can also be a good indicator of purity.[1]

References

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

-

MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

-

MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PMC - PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. [Link]

- Google Patents. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

MPG.PuRe. Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and... [Link]

-

Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. [Link]

-

ResearchGate. (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

Sources

- 1. Buy (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol | 861362-06-3 [smolecule.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]

Technical Support Center: Side Reactions in the Bromination of 1-Methylimidazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the bromination of 1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but often challenging electrophilic substitution reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and maximize the yield of your desired brominated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions encountered during the bromination of 1-methylimidazole?

The most prevalent side reaction is polybromination . The 1-methylimidazole ring is highly activated towards electrophilic aromatic substitution, making it susceptible to the addition of multiple bromine atoms. With highly reactive brominating agents like molecular bromine (Br₂), the reaction can readily proceed to form 4,5-dibromo-1-methylimidazole and even 2,4,5-tribromo-1-methylimidazole.[1][2] Other potential issues include poor regioselectivity , leading to a mixture of isomers, and in some cases, decomposition or ring cleavage, particularly under harsh aqueous or thermal conditions.[3]

Q2: Which positions on the 1-methylimidazole ring are most reactive to electrophilic bromination and why?

The reactivity of the ring positions follows the general order of C5 > C4 > C2 . The C4 and C5 positions are electronically enriched due to the electron-donating nature of the nitrogen atoms, making them the primary sites for electrophilic attack. The C2 position is the most electron-deficient carbon due to its position between two electronegative nitrogen atoms, making direct electrophilic substitution at this site significantly more difficult. Therefore, reactions typically yield 4-bromo- or 5-bromo-1-methylimidazole (which are identical due to resonance if the starting material is 1-methylimidazole) as the initial product.

Q3: How does the choice of brominating agent—for instance, molecular bromine (Br₂) vs. N-Bromosuccinimide (NBS)—impact the reaction outcome?

The choice of brominating agent is critical for controlling the reaction's selectivity.

-

Molecular Bromine (Br₂): This is a highly reactive and aggressive brominating agent. Its use often leads to rapid, exothermic reactions and a high degree of polybromination, sometimes resulting in the exhaustive bromination of the imidazole ring.[1] Controlling the stoichiometry can be challenging, and it is generally reserved for when perbromination is the desired outcome.

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[4][5] It generates a low concentration of Br₂ in situ, which helps to prevent the runaway reactions and over-bromination associated with using bulk Br₂.[1][6] This makes NBS the preferred reagent for achieving controlled mono-bromination.

A comparison of common brominating agents is summarized in the table below.

| Brominating Agent | Reactivity | Selectivity for Mono-bromination | Typical Solvents | Common Side Reactions |

| Br₂ | Very High | Low | Acetic Acid, CHCl₃, H₂O | Polybromination, Decomposition |

| NBS | Moderate | High | CH₂Cl₂, CHCl₃, DMF, MeCN | Polybromination if >1 eq. is used |

| Tetrabromocyclohexadienone | Moderate | Very High | Dichloromethane | Low risk of side reactions[7] |

Q4: What is the role of reaction temperature and solvent in controlling selectivity?

Temperature and solvent are crucial parameters for managing the reaction.

-

Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) is a standard strategy to enhance selectivity.[8] It reduces the overall reaction rate, allowing the kinetically favored mono-bromination to occur preferentially over subsequent brominations, which typically have higher activation energies. Higher temperatures can provide enough energy to overcome these barriers, leading to a loss of selectivity and the formation of multiple products.[8]

-

Solvent: The solvent can influence the polarity of the reaction medium and the nature of the brominating species. Halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are common choices. Polar aprotic solvents like dimethylformamide (DMF) can also be used, particularly with NBS, but may influence reactivity.[1]

Troubleshooting Guide

Problem 1: "My reaction is producing a mixture of di- and tri-brominated products instead of the desired mono-bromo derivative. How can I improve selectivity?"

This is the most common issue and stems from the high reactivity of the 1-methylimidazole ring. The mono-brominated product is often as, or even more, reactive than the starting material.

Causality: The electron-donating effect of the nitrogen atoms strongly activates the ring, and the first bromine atom does not sufficiently deactivate it to prevent further substitution. Using a highly reactive brominating agent or excess equivalents will invariably lead to polybromination.

Solutions:

-

Strict Stoichiometric Control: Use precisely 1.0 equivalent of your brominating agent. It is often beneficial to use slightly less (e.g., 0.95 equivalents) to ensure all the brominating agent is consumed before significant polybromination can occur.

-

Switch to a Milder Reagent: If you are using Br₂, switch to N-Bromosuccinimide (NBS).[1][6] NBS provides a slow, controlled release of the electrophile, which is key to achieving mono-selectivity.

-

Lower the Reaction Temperature: Perform the reaction at 0 °C or below. Add the brominating agent slowly and portion-wise to the cooled solution of 1-methylimidazole to maintain a low concentration of the electrophile and dissipate heat effectively.[8]

Caption: Troubleshooting workflow for over-bromination issues.

Problem 2: "I am trying to synthesize 2-bromo-1-methylimidazole, but the reaction only yields the 4(5)-bromo isomer. How can I control the regiochemistry?"

Direct electrophilic bromination at the C2 position is electronically disfavored. Achieving C2 substitution requires a fundamentally different synthetic strategy.

Causality: The C2 position is electron-deficient, making it resistant to attack by an electrophile like Br⁺. The C4 and C5 positions are the default sites of reaction.

Solution: Directed Ortho-Metalation (DoM) Strategy

The most reliable method is to reverse the polarity at the C2 position by first performing a deprotonation with a strong base, creating a nucleophilic C2-anion, which can then be quenched with an electrophilic bromine source.

-

Deprotonation: Treat 1-methylimidazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This selectively removes the acidic proton at the C2 position.

-

Bromination (Quenching): Quench the resulting 2-lithio-1-methylimidazole intermediate with a suitable bromine source. While Br₂ can be used, milder sources like 1,2-dibromoethane or carbon tetrabromide (CBr₄) can sometimes give cleaner reactions.[9]

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 1-methylimidazole (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq., e.g., 1.6 M in hexanes) dropwise, keeping the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

-

Slowly add a solution of CBr₄ (1.1 eq.) in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Problem 3: "My reaction mixture is turning dark brown and forming a tar-like precipitate. What is causing this decomposition?"

Dark coloration and precipitate formation are indicative of decomposition, which can be caused by several factors.

Causality:

-

Excessive Reactivity: Uncontrolled, highly exothermic reactions can lead to thermal decomposition of the starting material or products.

-

Oxidation: The imidazole ring can be susceptible to oxidation under certain conditions.

-

Acid-Mediated Polymerization: The hydrogen bromide (HBr) generated as a byproduct of the substitution reaction can protonate the imidazole ring, forming an imidazolium salt.[10] In high concentrations and at elevated temperatures, this can sometimes catalyze polymerization or degradation pathways.

Solutions:

-

Control the Exotherm: As detailed in Problem 1, lower the temperature and add the brominating agent slowly to prevent a rapid temperature increase.

-

Use an HBr Scavenger: Include a non-nucleophilic base in the reaction mixture to neutralize the HBr as it forms. Common choices include sodium bicarbonate (NaHCO₃) or pyridine. This prevents the buildup of strong acid.

-

Work Under Inert Atmosphere: To minimize oxidative side reactions, especially if the reaction is sensitive, perform the experiment under a nitrogen or argon atmosphere.

Mechanistic Insight: Mono- vs. Di-bromination

The key to preventing side reactions is understanding the reaction pathway. Electrophilic bromination proceeds via a Wheland intermediate. The initial formation of the mono-bromo product is often fast, but this product can then compete with the starting material for the remaining brominating agent.

Caption: Reaction pathways for desired mono- and side-reaction di-bromination.

References

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. [Link]

-

Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. [Link]

-

Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. [Link]

-

Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. 11 Aqueous Bromination of Imidazole, 1-Methylimidazole and ZMethylimidazole.* CSIRO Publishing. [Link]

-

Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

-

Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. [Link]

-

1-Methylimidazole. Wikipedia. [Link]

-

Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]

-

Direct monobromination of imidazole and N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis and crystal structures of 2-bromo-1,3-dimethylimidazolium iodides. IUCr Journals. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Direct monobromination of imidazole and N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Regioselective synthesis of 1,4-disubstituted imidazoles. PubMed. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora. [Link]

-

Imidazoles. Chemistry Online. [Link]

-

Unit 4 imidazole. SlideShare. [Link]

Sources

- 1. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. connectsci.au [connectsci.au]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Direct monobromination of imidazole and N-methylimidazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

Technical Support Center: Protecting Group Strategies for (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Welcome to the technical support center for the protection of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into protecting group strategies for this specific molecule. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the challenges you may encounter during your synthetic work.

Introduction: The Synthetic Challenge

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a valuable building block in medicinal chemistry and materials science.[1] Its utility often requires the selective protection of the primary hydroxyl group to allow for further transformations on the imidazole ring or at the bromine-substituted position. The presence of multiple functional groups—a primary alcohol, an N-methylated imidazole ring, and a bromo substituent—necessitates a carefully considered protecting group strategy to avoid side reactions and ensure high yields. This guide will primarily focus on the use of silyl ethers, a common and versatile choice for alcohol protection, and will address the unique challenges presented by this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol?

The primary alcohol in your molecule is nucleophilic and has an acidic proton.[2] This can interfere with a variety of subsequent reactions, such as those involving strong bases (e.g., Grignard reagents, organolithiums), or reactions where the hydroxyl group could compete with another nucleophile. Protecting the alcohol as a stable ether allows you to perform desired chemical transformations on other parts of the molecule without unintended reactions at the hydroxyl group.

Q2: Which protecting group is most suitable for the primary alcohol in my molecule?

For primary alcohols, tert-butyldimethylsilyl (TBDMS) ether is an excellent first choice.[3][4] It offers a good balance of stability under a wide range of reaction conditions and can be removed under relatively mild conditions that are often compatible with the imidazole ring and the bromo-substituent.

Q3: Can the N-methylimidazole ring in my substrate interfere with the protection of the hydroxyl group?

While the N1 position is already methylated, the N3 nitrogen of the imidazole ring is nucleophilic and could potentially react with the silylating agent, although this is generally less favorable than reaction with the primary alcohol, especially under sterically hindered conditions with TBDMSCl. The use of N-methylimidazole as an external catalyst is common in silylation reactions, suggesting that the imidazole core is relatively stable under these conditions.[5][6][7][8]

Q4: Is the C-Br bond stable during protection and deprotection?

The carbon-bromine bond on an aromatic imidazole ring is generally stable to the conditions used for TBDMS protection (TBDMSCl, imidazole, DMF).[9] However, care must be taken during deprotection. Strong nucleophiles or reducing agents can potentially lead to cleavage of the C-Br bond. Fluoride-based deprotection methods, such as using tetrabutylammonium fluoride (TBAF), are generally mild and chemoselective for the Si-O bond.[5]

Recommended Protecting Group Strategy: TBDMS Protection

The tert-butyldimethylsilyl (TBDMS) group is a robust and widely used protecting group for primary alcohols. Its steric bulk generally prevents the silylation of the N3 position of the imidazole ring, leading to selective O-silylation.

Experimental Protocol: TBDMS Protection of (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Materials:

-

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq) to the solution and stir until it dissolves.

-

Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine, to remove DMF and imidazole.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Deprotection Protocol: Cleavage of the TBDMS Ether

Materials:

-

TBDMS-protected (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add TBAF solution (1.1 eq) dropwise at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by flash column chromatography if necessary.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield of protected product | 1. Incomplete reaction. | - Increase the reaction time or gently heat the reaction to 40-50°C.[3] - Ensure all reagents and solvents are anhydrous, as moisture will consume the silylating agent.[10] |

| 2. Loss of product during workup. | - The product may have some water solubility. Use a continuous extraction method or saturate the aqueous layer with NaCl before extraction to improve recovery. | |

| Multiple spots on TLC, including starting material and product | 1. Insufficient silylating agent or base. | - Increase the equivalents of TBDMSCl and imidazole slightly (e.g., 1.5 eq TBDMSCl and 3.0 eq imidazole). |

| 2. Steric hindrance slowing the reaction. | - Consider using a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine. However, this may increase the risk of N-silylation. | |

| Side product observed (potential N-silylation) | 1. Reaction conditions are too harsh. | - Avoid excessive heating. - Use TBDMSCl, which is more sterically hindered and less reactive than TBDMSOTf. |

| Difficulty in purification | 1. Imidazole or its salts are co-eluting with the product. | - Ensure thorough washing of the organic layer with water and brine during the workup to remove most of the imidazole. - For column chromatography of basic imidazole compounds, consider adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent to reduce peak tailing.[11] |

| Deprotection is slow or incomplete | 1. Insufficient TBAF. | - Increase the equivalents of TBAF to 1.5-2.0 eq. |

| Product degradation during deprotection | 1. C-Br bond cleavage. | - If C-Br bond lability is suspected with TBAF, consider milder, acidic deprotection methods such as acetic acid in THF/water or catalytic amounts of a Lewis acid like Sc(OTf)₃. However, the stability of the imidazole ring to these conditions should be considered. |

Alternative Protecting Groups

While TBDMS is a reliable choice, other protecting groups can be considered depending on the specific requirements of your synthetic route. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others.[12]

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Pros | Cons |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMSCl, imidazole, DMF | TBAF, THF; or mild acid | Good stability, widely used, relatively easy to handle. | Can be cleaved under acidic conditions which might affect other functional groups. |

| Triisopropylsilyl ether | TIPS | TIPSCl, imidazole, DMF | TBAF, THF; or acid | More stable to acidic conditions than TBDMS.[4] | More sterically hindered, may be slower to protect and deprotect. |

| Benzyloxymethyl ether | BOM | BOMCl, DIPEA, DCM | H₂, Pd/C | Stable to a wide range of conditions, including acidic and basic environments. | Deprotection requires catalytic hydrogenation, which may not be compatible with other functional groups. |

| Methoxymethyl ether | MOM | MOMCl, DIPEA, DCM | Acid (e.g., HCl in MeOH) | Stable to bases and nucleophiles. | Requires acidic conditions for deprotection, which could be problematic for the imidazole ring. |

Visualizing the Strategy

Workflow for TBDMS Protection and Deprotection

Caption: TBDMS Protection and Deprotection Workflow.

Troubleshooting Decision Tree

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride-N-Methylimidazole-Iodine [organic-chemistry.org]

- 9. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

troubleshooting failed Suzuki coupling with (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Technical Support Center: Suzuki Coupling Reactions

Introduction: Navigating the Challenges of Heterocyclic Suzuki Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, its application to complex, functionalized heterocyclic substrates like (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol introduces specific challenges that can lead to reaction failure. This guide provides a structured, in-depth approach to troubleshooting these issues, moving from general principles to substrate-specific solutions.

The target substrate presents two primary hurdles:

-

The Imidazole Ring: As a nitrogen-rich heterocycle, the imidazole moiety can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalytic cycle and halting the reaction.[1][4]

-

The Hydroxymethyl Group: The free hydroxyl group is a protic site that can potentially interact with the base or the organoboron reagent, though many modern catalytic systems exhibit high functional group tolerance.

This center is designed to function as a direct line to a Senior Application Scientist, providing not just steps, but the underlying chemical logic to empower you to solve even the most recalcitrant coupling reactions.

Part 1: General Suzuki Coupling Troubleshooting FAQ

This section addresses common failure modes applicable to most Suzuki-Miyaura reactions.

Q1: My reaction shows no conversion. I've recovered only my starting materials. Where do I start?

A1: This is the most common failure mode and typically points to an issue with one of the core components of the catalytic cycle. The problem is likely a dead or inhibited catalyst.

Causality & Solution Workflow:

-

Inactive Catalyst Source: The active catalyst is a Pd(0) species.[1] Many precatalysts are Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ. If this reduction fails, the cycle never begins.

-

Action: Switch to a dedicated Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to see if initiation is the problem. Note that Pd₂(dba)₃ can be unstable and form palladium black if not properly handled.[1]

-

-

Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of boronic acids.[1]

-

Action: Ensure your solvent is rigorously degassed. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon or nitrogen through the solvent. Ensure the reaction is maintained under a positive pressure of inert gas throughout.

-

-

Ineffective Base: The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[5]

-

Water Content: While many Suzuki reactions benefit from or require a small amount of water to facilitate the transmetalation step (via a μ-bridging hydroxy group), completely anhydrous conditions can sometimes fail.[1] Conversely, too much water can promote boronic acid decomposition.

-

Action: If using a strictly anhydrous solvent system (e.g., dioxane, toluene), try adding a small amount of water (e.g., a 10:1 solvent:water ratio). If you are already using an aqueous system, ensure your boronic acid is stable under those conditions.

-

Q2: My main side product is the homocoupling of my boronic acid (R-B(OH)₂ → R-R). Why is this happening?

A2: Homocoupling is typically promoted by the presence of Pd(II) species and oxygen.[1] When the desired cross-coupling is slow, this side reaction can become dominant.

Causality & Solution Workflow:

-

Pd(II) Precatalyst: Using a Pd(II) source without efficient reduction to Pd(0) can leave excess Pd(II) available to catalyze homocoupling.[1]

-

Slow Oxidative Addition: If the oxidative addition of your aryl bromide to Pd(0) is slow, the catalyst may be oxidized by other means, or the boronic acid may have more time to react with itself.

-

Action: Focus on accelerating the main catalytic cycle. This is often best achieved by changing the ligand to one that promotes oxidative addition (see Part 2, Q1). Ensure thorough degassing to remove oxygen, a key oxidant.[1]

-

Q3: I'm observing significant protodeborylation (loss of the boronic acid group, replaced by -H). How can I prevent this?

A3: Protodeborylation is the hydrolysis of the C-B bond and is a very common decomposition pathway, especially for electron-rich or heteroaryl boronic acids.[1]

Causality & Solution Workflow:

-

Inherent Instability: Boronic acids are in equilibrium with their trimeric anhydrides (boroxines) and are susceptible to hydrolysis.[6] This instability is the most common reason for low yields.[1]

-

Reaction Conditions: High temperatures and prolonged reaction times in aqueous, basic media can accelerate decomposition.

-

Action: If possible, lower the reaction temperature. Screen for a more active catalyst/ligand combination that allows the desired reaction to complete faster, minimizing the time the boronic acid is exposed to harsh conditions.

-

Part 2: Substrate-Specific Troubleshooting for (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

This section focuses on the unique challenges presented by your specific substrate.

Q1: My reaction isn't working, and I suspect the imidazole ring is poisoning the catalyst. What's the mechanism and how do I fix it?

A1: You are likely correct. The lone pair on the imidazole's sp² nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[4] This is a classic example of catalyst inhibition by a Lewis basic substrate.[1]

Causality & Solution Workflow:

-

Ligand Competition: Standard phosphine ligands like PPh₃ may not be sufficient to prevent the imidazole from binding to the palladium.

-

Action 1 - Bulky, Electron-Rich Ligands: The solution is to use a ligand that binds to the palladium so effectively that it outcompetes the imidazole. Use bulky, electron-donating phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[1][2]

-

Action 2 - N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent choices for coupling electron-rich heteroaryl halides. They form very strong bonds with palladium and are highly effective at promoting the desired reaction.[5]

-

| Ligand Class | Recommended Ligands | Rationale |

| Bulky Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding; excellent for promoting oxidative addition with challenging substrates.[8] |

| N-Heterocyclic Carbenes | IPr, IMes | Form very stable Pd-NHC complexes that are resistant to poisoning by other Lewis bases.[5] |

-

Lewis Acid Additive: In some cases, a Lewis acid can be added to bind to the inhibitory heterocycle, preventing it from coordinating to the palladium.

-

Action: A study by Denmark showed that adding B(OMe)₃ can sequester Lewis basic heterocycles, restoring palladium activity in anhydrous conditions.[1] This is an advanced technique but can be effective.

-

Q2: Could the free -CH₂OH group be the problem? Should I protect it?

A2: While modern Suzuki couplings are known for their excellent functional group tolerance, a free hydroxyl group can sometimes cause issues, particularly with certain bases.

Causality & Solution Workflow:

-

Deprotonation: A strong base could deprotonate the alcohol, forming an alkoxide. This could potentially alter the electronic properties of the substrate or add a competing nucleophile to the mixture.

-

Interaction with Boronic Acid: The hydroxyl group could potentially interact with the boronic acid or ester.

Action Plan:

-

First, assume no protection is needed. The vast majority of modern catalyst systems will tolerate a primary alcohol. Focus on optimizing the catalytic system (ligand, base, solvent) first.

-

If optimization fails, consider protection. If you have exhausted other options, a simple protection step may solve the issue.

-

Recommended Protecting Group: A silyl ether, such as a tert-Butyldimethylsilyl (TBDMS) ether, is an excellent choice. It is robust to Suzuki conditions and easily removed later with fluoride (e.g., TBAF).

-

Protocol: React (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol with TBDMS-Cl and imidazole in DMF. Purify the protected compound before using it in the Suzuki reaction.

-

Visualizations & Workflows

The Suzuki-Miyaura Catalytic Cycle

Caption: A decision tree for troubleshooting a failed Suzuki coupling.

Part 3: Experimental Protocols

Protocol 1: Recommended Starting Conditions for Coupling with (5-Bromo-1-methyl-1H-imidazol-2-yl)methanol

This protocol is designed as a robust starting point to overcome the challenges of catalyst poisoning and ensure reaction efficiency.

Materials:

-

(5-Bromo-1-methyl-1H-imidazol-2-yl)methanol (1.0 equiv)

-

Aryl or Heteroaryl Boronic Pinacol Ester (1.2 - 1.5 equiv)

-

Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst like SPhos Pd G3 (4 mol%)

-

SPhos ligand (4.5 mol% if using Pd₂(dba)₃)

-

K₃PO₄ (Potassium Phosphate), finely ground (3.0 equiv)

-

1,4-Dioxane and Water (e.g., 5:1 ratio)

Procedure:

-

Preparation: To a flame-dried Schlenk flask or microwave vial, add the bromo-imidazole substrate, the boronic pinacol ester, finely ground K₃PO₄, and the palladium precatalyst/ligand.

-

Inert Atmosphere: Seal the vessel. Evacuate and backfill with argon or nitrogen gas. Repeat this process three times to ensure all oxygen is removed.

-

Solvent Addition: Through a syringe, add the degassed solvent mixture (e.g., for a 0.1 mmol scale reaction, use 1.0 mL of dioxane and 0.2 mL of water). Ensure the solvents have been degassed separately by the freeze-pump-thaw method or by sparging with argon for at least 30 minutes.

-

Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-100 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at intervals (e.g., 1h, 4h, 12h). The reaction turning dark brown or black is common and does not necessarily indicate failure. [8]6. Workup: Once the reaction is complete (or has stalled), cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Small-Scale Reaction Condition Screening

When a reaction fails, systematically screening parameters is the most efficient way to find a solution. Use 2 mL vials in a heating block for this process.

Setup:

-

Prepare a stock solution of your bromo-imidazole substrate in a suitable solvent (e.g., dioxane).

-

Prepare a stock solution of your boronic ester coupling partner.

-

Pre-weigh different catalysts, ligands, and bases into an array of vials.

Screening Table Example:

| Vial | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Pd(OAc)₂ (2) | SPhos (4.5) | K₃PO₄ (3) | Dioxane/H₂O | 100 |

| 2 | Pd₂(dba)₃ (2) | XPhos (4.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 |

| 3 | PEPPSI-IPr (4) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 |

| 4 | Pd(OAc)₂ (2) | SPhos (4.5) | Cs₂CO₃ (3) | Toluene/H₂O | 100 |

| 5 | Pd(OAc)₂ (2) | RuPhos (4.5) | K₃PO₄ (3) | 2-MeTHF/H₂O | 80 |

Procedure:

-

Dispense the substrate and boronic ester stock solutions into each pre-weighed vial.

-

Seal all vials under an inert atmosphere.

-

Place the array on the heating block and stir for a set time (e.g., 16 hours).

-

Cool the array, quench all reactions, and analyze a small aliquot from each vial by LC-MS to determine the percent conversion to the desired product. This will rapidly identify the most promising conditions for a larger-scale reaction.

References

- Current time inform

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

-

Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

-

The Suzuki Reaction. Myers' Group, Chem 115. [Link]

-

Suzuki reaction. Wikipedia. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. reddit.com [reddit.com]

Validation & Comparative

A Researcher's Guide to Navigating the Reactivity of 4-Bromo- and 5-Bromoimidazoles

For Researchers, Scientists, and Drug Development Professionals

Bromoimidazoles are pivotal building blocks in medicinal chemistry and materials science, serving as versatile scaffolds for creating complex molecular architectures. However, the isomeric position of the bromine substituent—at the C4 or C5 position—profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of 4-bromo- and 5-bromoimidazoles, offering insights into their distinct behaviors in key synthetic transformations, supported by experimental data and detailed protocols.

The Decisive Factor: Tautomerism and Electronic Asymmetry

For N-unsubstituted imidazoles, the story begins with a crucial concept: annular tautomerism. 4-Bromo-1H-imidazole and 5-bromo-1H-imidazole exist in a rapid equilibrium, meaning that in solution, they are typically present as a mixture often referred to as 4(5)-bromoimidazole.[1][2] The position of this equilibrium is influenced by solvent, temperature, and the electronic nature of other substituents. This dynamic interplay is fundamental to understanding the reactivity of the C-Br bond.

When the imidazole nitrogen is substituted (e.g., with a methyl or trityl group), the tautomerism is locked, and the distinct reactivity of the 4-bromo and 5-bromo isomers can be more clearly dissected. The key difference lies in the proximity of the bromine atom to the two non-equivalent nitrogen atoms:

-

N1 (Pyrrole-like): This nitrogen is more electron-donating.

-

N3 (Pyridine-like): This nitrogen is more electron-withdrawing.

In 4-bromoimidazole , the bromine is adjacent to the electron-donating N1 nitrogen, which can increase the electron density at C4 to some extent. Conversely, in 5-bromoimidazole , the bromine is adjacent to the electron-withdrawing N3 nitrogen, making the C5 position more electron-deficient. This electronic asymmetry is the primary driver of the observed differences in reactivity.

Caption: Annular tautomerism in 4(5)-bromoimidazole.

Comparative Reactivity in Key Synthetic Transformations

The subtle electronic differences between the 4- and 5-bromo isomers manifest in their performance across a range of important chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, is arguably the most common application for bromoimidazoles.[3][4][5][6] The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-Br bond to the palladium(0) catalyst.[7]

General Reactivity Trend: For N-substituted imidazoles, the C5-Br bond is generally more reactive towards oxidative addition than the C4-Br bond. This is attributed to the greater electron deficiency at the C5 position, which facilitates the reaction with the electron-rich Pd(0) catalyst.

| Reaction Type | Isomer | Typical Conditions | Yield | Observations |

| Suzuki-Miyaura | 4(5)-Bromo-1H-imidazole | PdCl2(dppf), Arylboronic acid, K2CO3, Toluene/H2O | Good to Excellent | Effective for creating 4(5)-aryl-1H-imidazoles.[8] |

| Suzuki-Miyaura | N-Protected 4-Bromoimidazole | Pd(PPh3)4, Arylboronic acid, Na2CO3, DME/H2O | Good | Standard conditions are effective.[9] |

| Suzuki-Miyaura | N-Protected 5-Bromoimidazole | Pd(PPh3)4, Arylboronic acid, Na2CO3, DME/H2O | Generally Higher | Often proceeds faster or under milder conditions than the C4 isomer. |

| Sonogashira | N-Protected 5-Bromo-heterocycles | Pd(PPh3)4, CuI, Alkyne, Base (e.g., Et3N) | Good to Excellent | Widely reported and efficient for C-C bond formation at the C5 position.[10][11] |

| Heck | Bromo-heterocycles | Pd(OAc)2, Ligand, Base, Olefin | Moderate to Good | Can be challenging due to potential dehalogenation side reactions.[6][12] |

N-Alkylation and N-Arylation

For N-unsubstituted bromoimidazoles, alkylation presents a regioselectivity challenge, as the reaction can occur at either N1 or N3. The position of the bromine atom influences the outcome through both steric and electronic effects.[13]

-

Electronic Effects: An electron-withdrawing group, such as bromine, at the 4(5)-position deactivates the adjacent nitrogen towards electrophilic attack. This generally favors alkylation at the more remote nitrogen atom.[13]

-

Steric Effects: The bromine atom can sterically hinder the approach of the alkylating agent to the adjacent nitrogen, further favoring reaction at the less hindered nitrogen.

The choice of base and solvent system can also significantly influence the N1/N2 regioselectivity in related heterocyclic systems, a principle that can be applied to bromoimidazoles.[14][15]

Electrophilic Aromatic Substitution

The imidazole ring is electron-rich and generally reactive towards electrophiles. However, the bromine atom is a deactivating group (due to its inductive effect) but an ortho, para-director. In bromoimidazoles, this translates to directing incoming electrophiles primarily to the C2 position, and to a lesser extent, the other available carbon position.

Direct bromination of 2-nitroimidazole, for instance, leads to the formation of 4,5-dibromo-2-nitroimidazole, indicating the high reactivity of the C4 and C5 positions towards electrophiles.[16] However, for most synthetic applications, functionalization is more commonly achieved via metalation followed by quenching with an electrophile.

Metalation and C-H Functionalization

Deprotonation of the imidazole ring is a powerful strategy for introducing substituents. The most acidic proton is typically at the C2 position. The presence of a bromine atom at C4 or C5 enhances the acidity of the C2-H proton through its electron-withdrawing inductive effect. This facilitates metalation (e.g., lithiation) at C2, which can then be followed by reaction with various electrophiles to install a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4(5)-Bromoimidazole

This protocol provides a reliable method for the arylation of commercially available 4(5)-bromoimidazole.[8]

Objective: To synthesize 4(5)-phenyl-1H-imidazole.

Materials:

-

4(5)-Bromo-1H-imidazole

-

Phenylboronic acid

-

Palladium(II) chloride bis(diphenylphosphino)ferrocene] (PdCl2(dppf))

-

Potassium carbonate (K2CO3)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4(5)-bromo-1H-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, PdCl2(dppf) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add toluene (5 mL) and water (1 mL).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 4(5)-phenyl-1H-imidazole.

Caption: Workflow for Suzuki-Miyaura Coupling.

Summary and Strategic Recommendations

The choice between a 4-bromo- or 5-bromoimidazole derivative is a critical decision in synthetic design. Here is a summary of their key reactivity differences:

| Feature | 4-Bromoimidazole | 5-Bromoimidazole | Synthetic Implication |

| Cross-Coupling | Less reactive C-Br bond | More reactive C-Br bond | For sequential couplings, functionalize the C5 position first. Milder conditions may be sufficient for the 5-bromo isomer. |

| N-Alkylation | Favors substitution at N3 | Favors substitution at N1 | The bromine's steric and electronic effects direct the incoming electrophile to the less hindered, more nucleophilic nitrogen. |

| Acidity of C2-H | Increased acidity | Increased acidity | Both isomers are readily metalated at C2, providing a reliable handle for functionalization. |

Strategic Guidance for Researchers:

-

For Sequential Cross-Coupling: If your strategy involves multiple, distinct cross-coupling reactions on the imidazole core, start with a 2,5-dibromo or 4,5-dibromoimidazole. The C5-Br bond will typically react preferentially under milder conditions, allowing for selective functionalization at this position first.

-

When Regioselectivity of N-Alkylation is Key: Carefully consider the steric and electronic consequences. If N1 substitution is desired, starting with a 5-bromoimidazole will likely give a higher yield of the desired regioisomer.

-

Leveraging Tautomerism: For simpler targets where regioselectivity is not a concern, the commercially available 4(5)-bromoimidazole is a cost-effective and efficient starting material for reactions like the Suzuki-Miyaura coupling.[8]

By understanding the fundamental principles of tautomerism and electronic effects, researchers can harness the distinct reactivity profiles of 4- and 5-bromoimidazoles to design more efficient and selective synthetic routes toward novel therapeutics and advanced materials.

References

-